5-hydroxyundecanoic Acid

Beschreibung

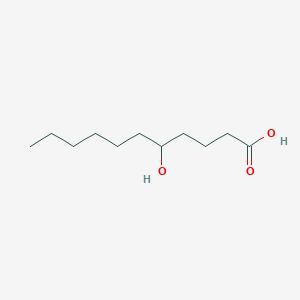

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxyundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMCFLPGSCUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxyundecanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a direct, albeit sometimes harsh, route to hydroxyundecanoic acids. These methods often involve multiple steps and require specific catalysts and reaction conditions.

Conventional Organic Synthesis Routes for 5-Hydroxyundecanoic Acid

Conventional organic synthesis offers established pathways for producing hydroxyalkanoic acids. These routes typically involve the transformation of functional groups on a carbon chain. For example, the synthesis of a related compound, 11-hydroxyundecanoic acid, can be achieved from 10-undecenoic acid. mdpi.com A general principle in organic synthesis is the conversion of one functional group to another, such as the oxidation of alcohols to form carboxylic acids using reagents like acidified potassium dichromate(VI). assets-servd.host The synthesis of various organic molecules often relies on a series of such well-understood reactions, where a starting material is converted to an intermediate, which then undergoes further reactions to yield the final product. physicsandmathstutor.com

A documented synthesis of undecanedioic acid, a related dicarboxylic acid, involves the oxidation of 11-hydroxyundecanoic acid. chemicalbook.com In this process, periodic acid and a catalytic amount of chromium trioxide in aqueous acetonitrile (B52724) are used to carry out the oxidation. chemicalbook.com The reaction is carefully controlled at a low temperature and the product is purified by recrystallization. chemicalbook.com

Stereoselective Synthesis Strategies for Hydroxyundecanoic Acids

Achieving specific stereochemistry in hydroxy acids is crucial for many of their applications. Stereoselective synthesis aims to produce a particular stereoisomer of a molecule. Bi-enzymatic cascades, for instance, have been effectively used to synthesize γ-hydroxy-α-amino acids with high stereoselectivity. rsc.org These methods can offer high atom economy and shift the reaction equilibrium to favor the desired product. rsc.org

In the realm of non-enzymatic stereoselective synthesis, strategies often involve the use of chiral catalysts or auxiliaries. For example, the synthesis of α-glycosylated carboxylic acids has been achieved with high diastereoselectivity using a phenanthroline catalyst. rsc.org Computational studies suggest that hydrogen bonding interactions play a critical role in determining the selectivity of the reaction. rsc.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create more efficient and sustainable processes. mit.edu This approach is particularly useful for producing complex molecules that would be difficult to synthesize using either method alone.

Integration of Chemical and Enzymatic Steps for Hydroxyundecanoic Acid Production

A notable example of chemoenzymatic synthesis is the production of 11-hydroxyundecanoic acid from ricinoleic acid. rsc.org This process begins with the biotransformation of ricinoleic acid into an ester intermediate using recombinant Escherichia coli cells. rsc.org These cells are engineered to express an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. rsc.org Following the enzymatic step, the carbon-carbon double bond in the ester is chemically reduced, and the ester bond is hydrolyzed to yield 11-hydroxyundecanoic acid. rsc.org This integrated approach can circumvent issues like the toxicity of intermediates to microbial cells, which can limit purely biosynthetic routes. mdpi.com

This chemoenzymatic method has been shown to be practical, with whole-cell biotransformation at high cell densities achieving significant product concentrations and productivity. rsc.org The subsequent chemical conversion of 11-hydroxyundecanoic acid to 1,11-undecanedioic acid can be performed under mild conditions. rsc.org

Biosynthetic and Microbial Production of Hydroxyundecanoic Acids

The use of microorganisms to produce valuable chemicals from renewable feedstocks is a cornerstone of green chemistry. Metabolic engineering plays a pivotal role in developing microbial cell factories for the production of hydroxyundecanoic acids.

Metabolic Engineering for Microbial Bioproduction (e.g., in Escherichia coli)

Escherichia coli is a commonly used host for the microbial production of various chemicals, including ω-hydroxy fatty acids. researchgate.net Through metabolic engineering, the biosynthetic pathways of E. coli can be modified to enhance the production of desired compounds. researchgate.netresearchgate.net This can involve the introduction of genes from other organisms to create novel pathways, as well as the knockout or repression of competing pathways. mdpi.comfrontiersin.org

For instance, recombinant E. coli has been engineered to produce ω-hydroxy fatty acids from natural fatty acids. researchgate.net A key strategy involves the biotransformation of ricinoleic acid into ω-hydroxyundec-9-enoic acid. researchgate.net Challenges in microbial production include the potential toxicity of the final product to the host cells and the stability of the enzymes involved. sciepublish.com To address these issues, strategies such as optimizing cultivation conditions and engineering more robust enzymes are employed. mdpi.com For example, in the production of (E)-11-(heptanoyloxy) undec-9-enoic acid, a key intermediate, feeding glucose or glycerol (B35011) during biotransformation was found to enhance both cell density and the supply of necessary cofactors, leading to increased product concentration and productivity. researchgate.net

Further metabolic engineering efforts in E. coli have focused on the de novo biosynthesis of other valuable acids. For example, by enhancing the shikimate pathway and repressing competing pathways using CRISPR interference, a high titer of mandelic acid was achieved. mdpi.com Similarly, E. coli has been engineered to produce 5-aminovalerate, a precursor for other C5 platform chemicals, from glucose and L-lysine. nih.gov These examples highlight the potential of metabolic engineering to create efficient microbial systems for the production of a wide range of valuable chemicals, including hydroxyundecanoic acids.

Pathway Design and Optimization in Recombinant Organisms for Hydroxy Fatty Acid Synthesis

The biosynthesis of hydroxy fatty acids, including this compound, in recombinant organisms like Escherichia coli and yeast, represents a significant advancement in sustainable chemical production. nih.govresearchgate.net These microbial systems are engineered to convert renewable feedstocks, such as glucose and fatty acids from plant oils, into valuable chemical precursors. frontiersin.orgunl.edu The core of this strategy involves the design and optimization of novel metabolic pathways by introducing and engineering specific enzymes. nih.gov

A key approach is the functional expression of enzymes capable of hydroxylating fatty acid chains. For instance, cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes that can introduce hydroxyl groups at various positions on a fatty acid backbone. unl.edu By selecting and engineering CYPs with desired regioselectivity, it is possible to target the C5 position of undecanoic acid. The efficiency of these pathways is often enhanced by engineering the host organism's metabolism. This includes blocking competing pathways, such as β-oxidation (the primary route for fatty acid degradation), by knocking out key genes like fadD and fadE. frontiersin.orgunl.edu

Furthermore, increasing the intracellular pool of precursor fatty acids is crucial for high-yield production. This can be achieved by overexpressing enzymes like acetyl-CoA carboxylase (ACCase) and thioesterase ('TesA), which boosts the synthesis of free fatty acids from central carbon metabolism. unl.edu Enhancing the transport of fatty acids into the cell by overexpressing transporter proteins like FadL has also been shown to significantly improve the conversion rates. researchgate.netfrontiersin.org

Optimization of these engineered pathways often involves fine-tuning the expression levels of the introduced enzymes and ensuring a balanced supply of cofactors, such as NADPH, which is essential for the activity of many hydroxylases. unl.edu Fed-batch fermentation strategies are often employed to further increase the final product titer, demonstrating the potential for large-scale, bio-based production of specific hydroxy fatty acids. unl.edu

Enzymatic Systems for ω-Hydroxy Fatty Acid Production from Renewable Resources

Enzymatic systems, particularly those utilizing whole-cell biocatalysts, offer a green and highly selective alternative to traditional chemical methods for producing ω-hydroxy fatty acids from renewable resources like vegetable oils. mdpi.com These systems leverage the catalytic power of enzymes such as cytochrome P450 monooxygenases (CYPs), hydratases, and lipases to perform specific chemical transformations under mild conditions. mdpi.comd-nb.infowur.nl

A prominent example is the use of CYP153A family enzymes, which are known for their ability to hydroxylate the terminal (ω) carbon of fatty acids. mdpi.com Recombinant E. coli expressing a CYP153A enzyme, along with its necessary redox partners (putidaredoxin and putidaredoxin reductase), can efficiently convert fatty acids into their corresponding ω-hydroxy derivatives. mdpi.com For instance, dodecanoic acid can be converted to ω-hydroxydodecanoic acid with high yields. mdpi.com

Oleate (B1233923) hydratases are another class of enzymes used for producing hydroxy fatty acids. They catalyze the addition of water to the double bonds of unsaturated fatty acids. wur.nl This method is particularly useful for converting abundant unsaturated fatty acids from plant oils, like oleic acid and linoleic acid, into their hydroxylated counterparts. wur.nlnih.gov The resulting hydroxy fatty acids can then serve as precursors for various other valuable chemicals. wur.nl

Lipases also play a crucial role, not only in the hydrolysis of triglycerides from vegetable oils to release free fatty acids for subsequent hydroxylation but also in catalyzing esterification and transesterification reactions to produce various derivatives. nih.govscielo.br The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse, making the process more economically viable. nih.govth-koeln.de

The efficiency of these enzymatic systems can be significantly influenced by reaction conditions such as temperature, pH, and the choice of solvent. nih.gov For whole-cell biotransformations, optimizing factors like inducer concentration and substrate feeding strategies is critical for maximizing product yield and minimizing cellular toxicity. frontiersin.org

Precursor Utilization in Biotransformation Processes

The selection and efficient utilization of precursors are fundamental to the success of biotransformation processes for producing this compound and other hydroxy fatty acids. Renewable feedstocks, primarily plant oils and their constituent fatty acids, are the most common starting materials. researchgate.netfrontiersin.org

Commonly Used Precursors:

| Precursor | Resulting Product(s) | Relevant Enzyme(s) |

| Ricinoleic acid | 11-hydroxyundec-9-enoic acid, n-heptanoic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase |

| Oleic acid | 9-hydroxynonanoic acid, n-nonanoic acid, azelaic acid | Oleate hydratase, alcohol dehydrogenase, Baeyer-Villiger monooxygenase |

| Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid | Linoleic acid Δ9 hydratase |

| Dodecanoic acid (Lauric acid) | ω-hydroxydodecanoic acid | Cytochrome P450 monooxygenase (CYP153A) |

| Glucose | Various hydroxy fatty acids (e.g., 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid) | Engineered metabolic pathways (e.g., ACCase, 'TesA, CYP102A1) |

Data sourced from multiple studies. researchgate.netunl.edumdpi.comnih.govplos.orgsnu.ac.kr

Ricinoleic acid, the main component of castor oil, is a particularly valuable precursor. Through a multi-enzyme cascade in engineered E. coli, it can be converted into valuable shorter-chain molecules like 11-hydroxyundec-9-enoic acid. plos.orgmdpi.com This process typically involves an alcohol dehydrogenase to oxidize the hydroxyl group of ricinoleic acid, followed by a Baeyer-Villiger monooxygenase (BVMO) that cleaves the carbon chain. plos.orgmdpi.com

Similarly, oleic acid, abundant in many vegetable oils, can be transformed into C9 compounds like 9-hydroxynonanoic acid and azelaic acid (1,9-nonanedioic acid). researchgate.netnih.gov The biotransformation pathway often starts with the hydration of the double bond by an oleate hydratase. snu.ac.kr

In addition to fatty acids, simple sugars like glucose can be used as a carbon source. unl.edu In this approach, engineered microbes are programmed to first synthesize fatty acids de novo and then hydroxylate them using an introduced hydroxylase, such as a CYP enzyme. unl.edu This strategy offers greater flexibility as it does not depend on the availability of specific fatty acid feedstocks.

The efficiency of precursor utilization is often enhanced by optimizing the transport of these molecules into the microbial cell. For example, the overexpression of the fatty acid transporter protein FadL has been shown to significantly increase the rate of biotransformation. researchgate.netsciepublish.com

Synthesis of Functionally Modified Derivatives of this compound

Esterification and Lactonization Reactions

This compound, with its terminal carboxylic acid and internal hydroxyl group, is a prime substrate for esterification and lactonization reactions, leading to the formation of valuable derivatives.

Esterification involves reacting the carboxylic acid group of this compound with an alcohol, or its hydroxyl group with another carboxylic acid. These reactions are often catalyzed by lipases, which are highly efficient and selective biocatalysts. scielo.brresearchgate.net For example, immobilized Candida antarctica lipase (B570770) B (often sold as Novozym 435) is widely used for synthesizing esters under mild, often solvent-free, conditions. researchgate.netresearchgate.net This enzymatic approach is preferred over chemical methods as it avoids harsh conditions and unwanted side reactions. researchgate.net The resulting esters have applications as surfactants, emulsifiers, and lubricants. scielo.br

Lactonization is an intramolecular esterification where the hydroxyl group at the C5 position reacts with the C1 carboxyl group, forming a cyclic ester known as a lactone. In the case of this compound, this cyclization results in δ-undecalactone (also known as 5-undecanolide or 6-hexyltetrahydro-2-pyrone). fda.govfao.org This compound is a valuable flavor and fragrance ingredient, known for its creamy, fruity, and peach-like aroma. femaflavor.orginchem.org The spontaneous cyclization to form γ- and δ-lactones from the corresponding 4- and 5-hydroxy fatty acids is a well-documented process. acs.org Enzymatic methods, particularly using lipases in non-aqueous media, can also be employed to catalyze this intramolecular esterification with high efficiency. nih.gov

Halogenation and Other Functional Group Modifications

While direct halogenation studies on this compound are not extensively detailed in the provided context, the principles of modifying hydroxy fatty acids can be applied. Functional group modification of the alkyl chain is an area of growing interest for creating novel chemical intermediates. researchgate.net

The hydroxyl group of this compound can be a site for various chemical transformations. For instance, it can be converted to other functional groups. A common strategy involves a two-step process: first, protecting the carboxylic acid group (e.g., as a benzyl (B1604629) ester), and then chemically modifying the hydroxyl group. mdpi.com This hydroxyl group could be converted to an amino group to synthesize amino acids, which are precursors for polyamides. mdpi.com

Other modifications could include oxidation of the secondary alcohol at the C5 position to a ketone, creating a keto acid. This transformation can be achieved using various oxidizing agents or biocatalytically using alcohol dehydrogenases. researchgate.net These keto acids can then serve as intermediates for further reactions. researchgate.net While specific research on halogenation is sparse, standard organic chemistry methods for converting alcohols to alkyl halides could potentially be applied, provided the carboxylic acid group is appropriately protected. These modifications expand the chemical diversity and potential applications of derivatives originating from this compound. nih.gov

Synthesis as Polymer Precursors

Hydroxy fatty acids are valuable monomers for the synthesis of biodegradable polymers like polyesters and polyamides. frontiersin.orgacs.org this compound, possessing both a hydroxyl and a carboxyl functional group, can undergo polycondensation to form polyesters.

This process is analogous to the well-studied polymerization of other hydroxy acids, such as 10-hydroxydecanoic acid and 11-hydroxyundecanoic acid. kpi.ua Enzyme-catalyzed condensation polymerization (ECCP) using lipases in organic solvents has proven to be an effective method for producing high molecular weight polyesters under mild conditions. kpi.ua For example, lipase from Candida cylindracea has been used to polymerize 11-hydroxyundecanoic acid, achieving molecular weights up to 35,000 Da. kpi.ua It is expected that this compound could undergo a similar self-condensation to produce a polyester (B1180765) with pendant hexyl groups along the polymer backbone.

Furthermore, hydroxy fatty acids are key precursors for polyhydroxyalkanoates (PHAs), which are microbially produced polyesters. nih.gov While PHAs are typically composed of 3-hydroxy fatty acid monomers, engineered metabolic pathways can incorporate a wider variety of monomers. pnas.orgsbmu.ac.ir For instance, when Pseudomonas aeruginosa is fed undecanoic acid, it can produce PHAs containing 3-hydroxyundecanoic acid monomers. sbmu.ac.ir It is conceivable that engineered microorganisms could be developed to utilize this compound or its precursors to synthesize novel PHAs with unique material properties conferred by the specific monomer structure. mdpi.com The resulting polymers are of interest for applications as biodegradable thermoplastics and elastomers. nih.govpnas.org

Biochemical Pathways and Metabolism of 5 Hydroxyundecanoic Acid

β-Oxidation Pathway Involvement

The principal catabolic route for fatty acids is the β-oxidation spiral, a sequence of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2. researchgate.netnih.govnih.gov

For 5-hydroxyundecanoic acid to be metabolized via mitochondrial β-oxidation, it must first be activated to its coenzyme A (CoA) thioester, 5-hydroxyundecanoyl-CoA. This activation is typically catalyzed by acyl-CoA synthetases located on the outer mitochondrial membrane. core.ac.uk As a medium-chain fatty acid, it is likely that this compound can cross the mitochondrial membranes to be activated in the mitochondrial matrix. nih.govabuad.edu.ng

Studies on the closely related compound, 5-hydroxydecanoate, have demonstrated that it is indeed a substrate for mitochondrial β-oxidation. frontiersin.orgnih.gov It is activated to 5-hydroxydecanoyl-CoA and subsequently enters the β-oxidation spiral. frontiersin.org Given the structural similarity, it is highly probable that this compound follows a similar route of entry into the mitochondrial β-oxidation pathway.

The efficiency of β-oxidation for a modified fatty acid like this compound is dependent on the kinetic properties of the β-oxidation enzymes with its hydroxylated intermediates. While direct kinetic data for 5-hydroxyundecanoyl-CoA and its metabolites are not available, insights can be drawn from studies on 5-hydroxydecanoate. frontiersin.orgnih.gov

Acyl-CoA Dehydrogenase: The first step of β-oxidation is catalyzed by acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons. wikipedia.org For 5-hydroxydecanoyl-CoA, it has been shown to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov It is therefore expected that 5-hydroxyundecanoyl-CoA is also a substrate for an acyl-CoA dehydrogenase, likely one with a preference for medium- to long-chain fatty acids. The presence of a hydroxyl group at the C5 position is not expected to sterically hinder the active site of the enzyme. nih.gov

Enoyl-CoA Hydratase: The second step involves the hydration of the double bond by enoyl-CoA hydratase. abuad.edu.ng Studies with 5-hydroxydecenoyl-CoA, the product of the first reaction with 5-hydroxydecanoyl-CoA, have shown that it is a substrate for enoyl-CoA hydratase, with kinetics similar to the non-hydroxylated equivalent. frontiersin.orgnih.gov This suggests that the hydroxyl group at the C5 position does not significantly impede the action of enoyl-CoA hydratase on the C2-C3 double bond.

3-Hydroxyacyl-CoA Dehydrogenase: The third step is the oxidation of the 3-hydroxyacyl-CoA intermediate by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org This step is where the metabolism of 5-hydroxydecanoate encounters a significant bottleneck. The Vmax for the 3,5-dihydroxydecanoyl-CoA intermediate is fivefold slower than for the corresponding L-3-hydroxydecanoyl-CoA. nih.gov This suggests that the additional hydroxyl group at the C5 position interferes with the enzyme's activity, possibly through interactions with critical side chains in the active site. nih.gov It is highly probable that a similar kinetic limitation would be observed with the corresponding 3,5-dihydroxyundecanoyl-CoA metabolite of this compound.

Table 1: Predicted Enzyme Interactions with this compound Metabolites (Based on 5-Hydroxydecanoate Data)

| Enzyme | Substrate (from this compound) | Predicted Activity | Rationale (based on 5-hydroxydecanoate studies) |

| Acyl-CoA Dehydrogenase | 5-Hydroxyundecanoyl-CoA | Active | The hydroxyl group is distant from the reaction center and unlikely to cause steric hindrance. nih.gov |

| Enoyl-CoA Hydratase | 5-Hydroxyundecenoyl-CoA | Active | Enzyme kinetics are similar for hydroxylated and non-hydroxylated substrates. frontiersin.orgnih.gov |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3,5-Dihydroxyundecanoyl-CoA | Significantly Reduced | The additional hydroxyl group likely interferes with the enzyme's active site, slowing down the reaction rate. nih.gov |

Peroxisomal Fatty Acid Metabolism of Hydroxyundecanoic Acids

Peroxisomes play a crucial role in the metabolism of specific types of fatty acids, including very long-chain fatty acids and branched-chain fatty acids. nih.govwikipedia.orgencyclopedia.pub They possess a β-oxidation pathway with enzymes distinct from their mitochondrial counterparts. wikipedia.org

While this compound is a saturated fatty acid, the principles of peroxisomal metabolism of modified fatty acids are relevant. Peroxisomal β-oxidation is known to handle a broad range of substrates. wikipedia.org The degradation of unsaturated fatty acids in peroxisomes requires a set of auxiliary enzymes to handle the double bonds. mdpi.com Although not directly applicable to a saturated molecule, this highlights the versatility of the peroxisomal system in metabolizing complex fatty acid structures. It is plausible that peroxisomes could play a role in the metabolism of this compound, particularly if the mitochondrial pathway is inhibited. Peroxisomal oxidation could serve as an alternative route for the chain-shortening of this hydroxy fatty acid. nih.gov

Role in Broader Metabolic Networks

The metabolism of this compound, through its breakdown via β-oxidation, would integrate into the central carbon metabolism. The primary product of each round of β-oxidation is acetyl-CoA, which can enter the citric acid cycle to generate ATP. researchgate.net The NADH and FADH2 produced also contribute to the electron transport chain for further energy production. nih.gov

The accumulation of intermediates due to the rate-limiting step at 3-hydroxyacyl-CoA dehydrogenase could have broader metabolic consequences. A slowdown in β-oxidation would reduce the rate of acetyl-CoA production from this substrate, potentially impacting energy homeostasis in tissues that rely heavily on fatty acid oxidation, such as the heart and skeletal muscle. Furthermore, the intermediates of β-oxidation can be utilized in other metabolic pathways, and an altered profile of these intermediates could affect cellular signaling and the synthesis of other molecules. wikipedia.orgyoutube.com The crosstalk between fatty acid metabolism and other pathways, such as glucose metabolism and amino acid degradation, is a critical aspect of cellular energy management. nih.govresearchgate.net

Interconnections with Cellular Lipid Homeostasis

Hydroxy fatty acids, including this compound, are emerging as important players in the regulation of cellular lipid homeostasis. This involves a complex interplay of synthesis, storage, and degradation of lipids to meet the cell's energy and structural needs.

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with recognized anti-inflammatory and anti-diabetic properties, highlighting the role of hydroxy fatty acids in metabolic regulation bohrium.comnih.gov. These molecules are involved in the intricate signaling networks that govern glucose and lipid metabolism bohrium.comnih.govmdpi.com. The balance of these lipids is crucial, as dysregulation can contribute to metabolic diseases.

The regulation of lipid storage and mobilization from lipid droplets, the cell's primary fat storage organelles, is a key aspect of lipid homeostasis. While direct evidence for this compound's role is limited, other hydroxy fatty acids and their derivatives are known to influence these processes.

Potential Metabolic Signaling Roles

Oxidized fatty acids, a group that includes hydroxy fatty acids, are recognized as signaling molecules in various biological contexts mdpi.com. These molecules can act as ligands for nuclear receptors and G-protein coupled receptors, thereby influencing gene expression and cellular responses.

Hydroxy fatty acids can activate signaling pathways such as the MAP kinase and PPAR-γ pathways, which are involved in inflammation and metabolic regulation mdpi.comnih.gov. For instance, certain hydroxy fatty acids can modulate the activity of immune cells and influence the production of inflammatory mediators mdpi.com. The signaling roles of these molecules are diverse and can be context-dependent, affecting processes from cell proliferation to apoptosis longdom.org.

The table below summarizes the potential signaling pathways that could be influenced by this compound, based on the activities of related hydroxy fatty acids.

| Signaling Pathway | Potential Effect |

| PPAR-γ Activation | Anti-inflammatory effects, regulation of lipid metabolism mdpi.comnih.gov |

| MAP Kinase Pathway | Modulation of cell proliferation and differentiation mdpi.comlongdom.org |

| NF-κB Pathway | Inhibition of pro-inflammatory gene expression mdpi.com |

| G-protein Coupled Receptors | Initiation of intracellular signaling cascades |

Biosynthetic Precursors and Pathways of Natural Occurrence

The natural occurrence of this compound is often in its lactonized form, δ-undecalactone. This lactone is a significant flavor and fragrance compound found in various natural sources.

Natural Occurrence and Origin in Biological Systems (e.g., in cereals as lactones)

The formation of δ-undecalactone in these biological systems is believed to occur through the microbial or enzymatic transformation of lipid precursors.

Identification of Biosynthetic Precursors (e.g., Ricinoleic Acid as a precursor for 11-hydroxyundecanoic acid)

The biosynthesis of hydroxy fatty acids and their corresponding lactones often involves the modification of common fatty acids. A well-studied precursor for the production of certain hydroxy fatty acids is ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the major component of castor oil nih.govresearchgate.netjst.go.jp.

Ricinoleic acid can be enzymatically converted to shorter-chain hydroxy fatty acids through processes like β-oxidation. For example, a chemo-enzymatic method has been developed to synthesize 11-hydroxyundecanoic acid from ricinoleic acid nih.gov. This process involves the biotransformation of ricinoleic acid using recombinant Escherichia coli cells expressing specific enzymes nih.gov. While this demonstrates a pathway to a C11 hydroxy fatty acid, the direct conversion of ricinoleic acid to this compound is not explicitly documented. It is plausible that further cycles of β-oxidation could lead to the formation of this compound.

The general biosynthetic pathway for the formation of lactones from fatty acid precursors in microorganisms is outlined below:

| Step | Process | Key Enzymes/Reactions |

| 1 | Hydroxylation of a fatty acid | Hydroxylase |

| 2 | Chain shortening via β-oxidation | Acyl-CoA oxidase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, thiolase |

| 3 | Formation of a hydroxyacyl-CoA | Intermediate of β-oxidation |

| 4 | Lactonization | Spontaneous or enzyme-catalyzed cyclization |

This table illustrates the general enzymatic steps that could be involved in the conversion of a precursor like ricinoleic acid to this compound and its subsequent lactonization to δ-undecalactone.

Enzymatic Transformations and Biocatalysis Involving 5 Hydroxyundecanoic Acid

Enzyme Characterization and Mechanism

Understanding the specific enzymes, their catalytic mechanisms, and their inherent properties is fundamental to developing efficient biocatalytic processes for producing compounds like 5-hydroxyundecanoic acid.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably versatile enzymes that function effectively in both aqueous and non-aqueous environments. nih.gov While their natural role is to hydrolyze triglycerides, they are widely used in synthetic organic chemistry to catalyze esterification, transesterification, and amidation reactions. nih.govresearchgate.net In the context of hydroxy fatty acids, lipases are primarily employed for the selective acylation or esterification of the hydroxyl group.

The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), is well-established for modifying molecules with hydroxyl groups. nih.gov These enzymes can catalyze the formation of esters from hydroxy fatty acids, which can be useful as intermediates or as final products with applications as emulsifiers or lubricants. The enzymatic approach is favored for its high chemo- and regioselectivity, allowing for targeted reactions under mild conditions. nih.govnih.gov

Table 1: Examples of Lipase-Catalyzed Reactions on Functionalized Molecules

| Enzyme | Reaction Type | Substrate(s) | Product | Key Finding |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Acylation | 5-hydroxymethylfurfurylamine, Acyl donor | Hydroxy amide | CALB is an ideal biocatalyst for the selective acylation of a primary amine group while leaving the hydroxyl group intact. nih.gov |

| Various Lipases | Esterification/Transesterification | Dehydroepiandrosterone, Carboxylic acids/Alkyl carboxylates | Acyl esters of dehydroepiandrosterone | Demonstrates the utility of lipases in preparing biologically active esters from hydroxylated substrates under mild conditions. researchgate.net |

Oxidoreductases are a critical class of enzymes for introducing hydroxyl groups onto fatty acid chains. This family includes well-studied enzymes like cytochrome P450 monooxygenases (P450s), lipoxygenases (LOXs), and alcohol dehydrogenases (ADHs). nih.govacs.org

Cytochrome P450 Monooxygenases (P450s) are particularly significant as they can directly hydroxylate inert C-H bonds in fatty acids. nih.govnih.gov P450BM3 from Bacillus megaterium is a notable example of a self-sufficient monooxygenase that has been metabolically engineered in E. coli to produce sub-terminal hydroxy fatty acids. frontiersin.org These enzymes typically require a redox partner to transfer electrons from a cofactor like NADPH, but some, like P450BM3, contain both the monooxygenase and reductase domains in a single polypeptide chain. researchgate.net While P450s are powerful catalysts, they often produce a mixture of regioisomers, which can be a challenge for specific applications. nih.gov

Alcohol Dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthesis of hydroxy fatty acids, they can be involved in multi-step chemoenzymatic pathways. For instance, the synthesis of 11-hydroxyundecanoic acid from ricinoleic acid involves a recombinant E. coli expressing an alcohol dehydrogenase from Micrococcus luteus and a Baeyer-Villiger monooxygenase from Pseudomonas putida. ewha.ac.krrsc.org In this pathway, the ADH oxidizes the hydroxyl group of ricinoleic acid to a ketone, which is then acted upon by the monooxygenase. ewha.ac.krrsc.org

Table 2: Key Oxidoreductases in Hydroxy Fatty Acid Synthesis

| Enzyme Class | Specific Enzyme Example | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | P450BM3 from Bacillus megaterium | Sub-terminal hydroxylation of fatty acids | Medium-chain fatty acids | ω-1/2/3-hydroxy fatty acids frontiersin.org |

| Alcohol Dehydrogenase | ADH from Micrococcus luteus | Oxidation of secondary alcohol to ketone | Ricinoleic acid | 12-ketooleic acid ewha.ac.krrsc.org |

| Baeyer-Villiger Monooxygenase | BVMO from Pseudomonas putida | Oxidative cleavage of a ketone to form an ester | 12-ketooleic acid | Heptyl undecenoate ewha.ac.krrsc.org |

| Lipoxygenase | Various microbial LOXs | Dioxygenation of polyunsaturated fatty acids | Arachidonic acid, Linoleic acid | Hydroperoxy fatty acids acs.org |

Hydrolases play a significant role in the metabolism of fatty acids. A key group within this class are the fatty acid hydratases (FAHs) , which catalyze the direct addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid to form a hydroxy fatty acid. mdpi.com This enzymatic route is an elegant and atom-economical method for HFA synthesis. mdpi.com

Oleate (B1233923) hydratases, for example, convert unsaturated fatty acids like oleic acid into 10-hydroxystearic acid. mdpi.comwur.nl These enzymes are of great interest for producing HFAs from readily available plant oils. wur.nl The reaction proceeds with high selectivity and under mild, aqueous conditions, making it an attractive "green" chemical process. mdpi.comwur.nl

A major advantage of using enzymes in synthesis is their inherent stereoselectivity, which allows for the production of specific enantiomers or diastereomers of a chiral molecule. nih.gov This is particularly important for hydroxy fatty acids, as the position and stereochemistry of the hydroxyl group can significantly influence the molecule's physical properties and biological activity.

Lipases, for instance, can distinguish between enantiomers, enabling the kinetic resolution of racemic mixtures of hydroxy fatty acids or their esters. nih.gov The chiral environment of the enzyme's active site preferentially binds one enantiomer over the other, leading to the selective transformation of that isomer. nih.gov Similarly, other enzymes like hydratases and monooxygenases often exhibit high stereoselectivity in their reactions, producing optically pure hydroxy fatty acids. nih.gov The synthesis of specific isomers, such as 6-(S)-hydroxypalmitic acid, highlights the power of biocatalysis to create molecules with precise stereochemistry that would be difficult to achieve through traditional chemical methods. nih.gov

Enzyme Engineering for Enhanced Biotransformation

While naturally occurring enzymes offer significant catalytic potential, their properties are often not ideal for industrial-scale processes. Enzyme engineering aims to improve upon nature's catalysts by enhancing their activity, stability, substrate specificity, and selectivity. nih.gov

Two primary strategies dominate the field of enzyme engineering: directed evolution and rational design. nih.gov

Rational Design involves using detailed knowledge of an enzyme's structure, sequence, and catalytic mechanism to make specific, targeted mutations. nih.govresearchgate.net By analyzing the active site, scientists can predict which amino acid changes might improve a desired property. For example, a rational design approach was used to successfully alter the regioselectivity of a fatty acid hydratase, shifting the position of hydroxylation on the fatty acid chain. nih.gov This method relies heavily on the availability of structural data and a deep understanding of structure-function relationships. nih.gov

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening these libraries for mutants with improved properties. acs.orgglobethesis.com This approach does not require prior knowledge of the enzyme's structure or mechanism. Successive rounds of mutagenesis and screening can lead to significant improvements in enzyme performance. This strategy has been used to evolve a P450 hydroxylase into a decarboxylase, completely changing its primary function. acs.org

A related and powerful technique is Ancestral Sequence Reconstruction (ASR) . This computational method resurrects ancient versions of enzymes, which can possess different and potentially useful properties, such as altered regioselectivity or increased stability, providing novel starting points for further engineering. nih.gov

Table 3: Comparison of Enzyme Engineering Strategies

| Strategy | Description | Requirement | Example Application |

|---|---|---|---|

| Rational Design | Site-directed mutagenesis based on structural and mechanistic knowledge. nih.gov | Detailed enzyme structure and understanding of mechanism. nih.gov | Altering the regioselectivity of a fatty acid hydratase by mutating active site residues. nih.gov |

| Directed Evolution | Creating and screening large libraries of random mutants for desired traits. acs.org | A high-throughput screening or selection method. | Converting a P450 fatty acid hydroxylase into a decarboxylase for alkene synthesis. acs.orgglobethesis.com |

| Ancestral Sequence Reconstruction | Resurrecting ancient enzyme variants to explore novel catalytic functions. nih.gov | Phylogenetic analysis of related enzyme sequences. | Developing P450 monooxygenases with unique regioselectivity fingerprints for fatty acid hydroxylation. nih.gov |

Improvement of Enzyme Stability and Activity for Hydroxy Fatty Acid Synthesis

The efficient synthesis of this compound and other hydroxy fatty acids through enzymatic processes is highly dependent on the stability and activity of the biocatalysts employed. Numerous strategies have been developed to enhance these enzymatic properties, ensuring sustained performance under industrial conditions. Key approaches include protein engineering, chemical modification, and immobilization. infinitabiotech.com

Protein engineering, also known as enzyme engineering, involves modifying the structure of an enzyme to improve its function. infinitabiotech.com Techniques such as directed evolution and site-directed mutagenesis are used to create enzyme variants with enhanced stability at high temperatures and extreme pH levels, as well as increased catalytic activity. infinitabiotech.comnih.gov For instance, computational approaches have been successfully applied to improve the thermostability and alter the catalytic activity of enzymes involved in fatty acid modification. nih.gov

Chemical modification is another strategy that involves altering the amino acid residues of an enzyme using polymers like aldehydes and anhydrides. This can improve the enzyme's performance by changing its surface characteristics. infinitabiotech.com The addition of soluble additives such as polymers, specific ions, or small organic molecules can also have a positive effect on enzyme stability by preventing the unfolding of the polypeptide chain that leads to loss of activity. infinitabiotech.com

Immobilization, the process of attaching an enzyme to an inert, insoluble material, is a widely used technique to enhance enzyme stability. infinitabiotech.com Immobilized enzymes exhibit greater resistance to changes in temperature and pH. This method also simplifies the separation of the enzyme from the product, allowing for its reuse in subsequent reactions. infinitabiotech.com Non-covalent complexing of enzymes with polymers like dextran (B179266) has been shown to significantly increase thermal stability and storage lifetime. bibliotekanauki.pl For example, complexes of horseradish peroxidase with dextran demonstrated higher activity than the pure enzyme, even at elevated temperatures of 70-80°C. bibliotekanauki.pl

These strategies are crucial for developing robust biocatalysts for the synthesis of hydroxy fatty acids, leading to more efficient and economically viable production processes.

Table 1: Strategies for Improving Enzyme Stability and Activity

| Strategy | Description | Key Advantages |

|---|---|---|

| Protein Engineering | Modification of enzyme structure through techniques like directed evolution and site-directed mutagenesis. infinitabiotech.com | Enhanced thermal and pH stability, increased catalytic activity. infinitabiotech.comnih.gov |

| Chemical Modification | Alteration of amino acid residues using chemical agents. infinitabiotech.com | Improved performance and stability. infinitabiotech.com |

| Use of Soluble Additives | Addition of substances like polymers or ions to the reaction medium. infinitabiotech.com | Prevents enzyme unfolding and loss of activity. infinitabiotech.com |

| Immobilization | Attachment of enzymes to an insoluble support material. infinitabiotech.com | Greater resistance to extreme conditions, reusability. infinitabiotech.com |

| Non-covalent Complexing | Formation of complexes with polymers such as dextran. bibliotekanauki.pl | Increased thermal stability and prolonged storage life. bibliotekanauki.pl |

Whole-Cell Biocatalysis Applications

Whole-cell biocatalysis has emerged as a powerful and cost-effective alternative to the use of isolated enzymes for chemical transformations. mdpi.com By utilizing intact microbial cells, the need for costly and time-consuming enzyme purification is eliminated. Furthermore, whole-cell systems provide a natural environment for enzymes, often with cofactor regeneration systems already in place, which is a significant advantage for many biocatalytic processes. mdpi.com

Recombinant Microbial Systems for Hydroxyundecanoic Acid Transformation

Recombinant microbial systems, particularly engineered strains of Escherichia coli and Pseudomonas putida, are extensively used for the production of valuable chemicals, including hydroxy fatty acids. frontiersin.orgnih.govscilit.comrsc.orgnih.gov These microorganisms can be genetically modified to express specific enzymes or entire metabolic pathways, enabling the conversion of various substrates into desired products. nih.gov

A notable example is the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid, a major component of castor oil. rsc.org In this process, recombinant E. coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase were used to biotransform ricinoleic acid into an ester intermediate. rsc.org This intermediate was then chemically converted to 11-hydroxyundecanoic acid. rsc.org High-density whole-cell biotransformations have achieved final product concentrations of 53 mM with a volumetric productivity of 6.6 mM per hour. rsc.org

Similarly, engineered E. coli has been employed for the biosynthesis of medium-chain ω-hydroxy fatty acids. frontiersin.org By expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 and deleting genes involved in fatty acid degradation (fadE and fadD), the production of ω-hydroxydecanoic acid was significantly enhanced. frontiersin.org Co-expression of the fatty acid transporter protein, FadL, further increased the conversion rate, resulting in a concentration of 309 mg/L and a yield of 0.86 mol/mol. frontiersin.org

Pseudomonas putida itself is a versatile host for the production of natural products and has been engineered for the synthesis of 3-hydroxyacids using hybrid type I polyketide synthases. nih.govscilit.comresearchgate.net The successful expression of these complex enzyme systems in P. putida highlights its potential as a platform for producing a wide range of specialty chemicals. researchgate.net

Table 2: Examples of Recombinant Microbial Systems for Hydroxy Fatty Acid Production

| Microorganism | Substrate | Product | Key Enzymes/Pathways | Titer/Yield |

|---|---|---|---|---|

| Recombinant E. coli | Ricinoleic Acid | 11-hydroxyundecanoic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase rsc.org | 53 mM rsc.org |

| Engineered E. coli | Decanoic Acid | ω-hydroxydecanoic acid | AlkBGT hydroxylation system from P. putida frontiersin.org | 309 mg/L frontiersin.org |

| Engineered P. putida | Various | 3-hydroxyacids | Hybrid type I polyketide synthases researchgate.net | Not specified |

Biotransformation of Renewable Biomass to Hydroxy Fatty Acids

The use of renewable biomass as a feedstock for the production of chemicals is a cornerstone of sustainable industrial processes. nih.gov Lipids from plant oils and waste cooking oils are particularly attractive starting materials for the synthesis of hydroxy fatty acids due to their abundance and relatively low cost. nih.govuniba.it

Castor oil, which is rich in ricinoleic acid (12-hydroxyoctadec-9-enoic acid), is a prime example of a renewable feedstock for producing valuable chemicals. researchgate.netktu.ltnih.gov The biotransformation of castor oil using various microorganisms has been extensively studied. For instance, the yeast Yarrowia lipolytica can convert castor oil into γ-decalactone, a valuable flavor and fragrance compound. ktu.lt This process involves the β-oxidation of ricinoleic acid to form 4-hydroxydecanoic acid, which then cyclizes to γ-decalactone. ktu.lt

In another application, a chemo-enzymatic approach has been developed to synthesize 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. mdpi.com This method utilizes recombinant E. coli for the initial biotransformation step, demonstrating the integration of biocatalysis with chemical synthesis to valorize renewable feedstocks. mdpi.com

Waste cooking oils, which are a mixture of different fatty acids, also represent a valuable resource for producing hydroxy fatty acids. uniba.it Whole-cell biocatalysts of E. coli expressing a fatty acid hydratase have been used for the stereoselective hydration of oleic acid present in waste cooking oils to produce (R)-10-hydroxystearic acid. uniba.it This highlights the potential of biocatalysis to convert low-value waste streams into high-value chemicals.

The design of whole-cell biocatalytic cascades is a key strategy for the efficient valorization of fatty acids from renewable sources. rsc.org This involves constructing multi-step reaction pathways within a single microbial host to convert fatty acids into a variety of industrially relevant oleochemicals, such as hydroxy fatty acids and dicarboxylic acids. rsc.org

Table 3: Biotransformation of Renewable Biomass to Value-Added Chemicals

| Feedstock | Microorganism/Enzyme System | Product(s) | Key Transformation |

|---|---|---|---|

| Castor Oil (Ricinoleic Acid) | Recombinant E. coli | 11-hydroxyundecanoic acid, 1,11-undecanedioic acid | Chemo-enzymatic conversion rsc.orgmdpi.com |

| Castor Oil | Yarrowia lipolytica | γ-decalactone | β-oxidation and cyclization ktu.lt |

| Waste Cooking Oils (Oleic Acid) | E. coli expressing hydratase | (R)-10-hydroxystearic acid | Biocatalytic hydration uniba.it |

| Renewable Fatty Acids | Engineered Whole-Cell Systems | Hydroxy fatty acids, dicarboxylic acids | Multi-step biocatalytic cascades rsc.org |

Advanced Analytical Techniques for the Study of 5 Hydroxyundecanoic Acid

Chromatographic Separation Methods

Chromatography is a fundamental technique for the isolation and purification of 5-hydroxyundecanoic acid from complex biological matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose, each with its own set of advantages and specific applications.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and improve chromatographic performance. A common derivatization procedure involves the conversion of the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. For instance, fatty acids are often converted to their fatty acid methyl esters (FAMEs) for GC analysis.

High-performance liquid chromatography is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A reverse-phase HPLC method has been described for the analysis of the structurally similar 11-hydroxyundecanoic acid, which can be adapted for this compound. This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like formic acid for mass spectrometry compatibility.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Sample Volatility | Requires derivatization to increase volatility | Does not require derivatization |

| Stationary Phase | Typically a high-boiling liquid coated on an inert solid support | Solid particles, often silica-based and chemically modified (e.g., C18) |

| Mobile Phase | Inert gas (e.g., helium, nitrogen) | Liquid solvent or mixture of solvents |

| Detection | Flame ionization detector (FID), Mass spectrometry (MS) | UV detector, Refractive index detector, Mass spectrometry (MS) |

| Resolution | High resolution for volatile compounds | High resolution for a wide range of compounds |

Advanced Separation Phases and Detection Systems

The choice of stationary phase is critical for achieving optimal separation in both GC and HPLC. For the analysis of hydroxy fatty acids, polar GC capillary columns are often preferred as they provide better selectivity for these polar analytes. In HPLC, chiral stationary phases (CSPs) are employed for the separation of enantiomers of chiral molecules like this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including hydroxy acids.

Advanced detection systems coupled with chromatographic techniques enhance sensitivity and provide structural information. Mass spectrometry is a powerful detector for both GC and HPLC, offering high sensitivity and the ability to identify compounds based on their mass-to-charge ratio. For HPLC, evaporative light scattering detectors (ELSD) and charged aerosol detectors (CAD) are also utilized, particularly for non-volatile compounds that lack a UV chromophore.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound. Various ionization techniques and mass analyzers are employed to obtain detailed information about its molecular weight and structure.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. researchgate.net In ESI, a solution of the analyte is sprayed into a region of high electric field, producing charged droplets from which gas-phase ions are generated. rsc.org This technique is readily coupled with liquid chromatography, providing a powerful platform for the analysis of complex mixtures. researchgate.net Fatty acids are typically analyzed in the negative ion mode, where the carboxylic acid group is deprotonated to form [M-H]⁻ ions. nih.gov

Matrix-assisted laser desorption/ionization is another soft ionization technique that is particularly useful for the analysis of large biomolecules, but it can also be applied to smaller molecules like fatty acids. frontiersin.orgrsc.org In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. isotope.com MALDI-TOF (time-of-flight) mass spectrometry can provide rapid analysis of medium-chain fatty acids. nih.gov

| Technique | Principle | Typical Analytes | Coupling with Chromatography |

|---|---|---|---|

| Electrospray Ionization (ESI) | Ionization from charged droplets in a high electric field | Polar, thermally labile molecules | Excellent coupling with HPLC (LC-MS) |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization from a solid matrix | Large biomolecules, but also smaller molecules | Typically an offline technique |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its identification and the elucidation of its structure.

Isotopic Labeling and Flux Analysis in Metabolic Studies

Isotopic labeling is a technique used to trace the metabolic fate of a compound within a biological system. nih.gov By introducing a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H), researchers can follow its incorporation into various metabolic pathways. mdpi.comnih.gov Mass spectrometry is then used to detect and quantify the labeled and unlabeled forms of the compound and its metabolites. mdpi.com

Metabolic flux analysis (MFA) is a computational method that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.comnih.gov By measuring the distribution of isotopes in various metabolites over time, MFA can provide a detailed picture of the activity of metabolic pathways, such as fatty acid β-oxidation. creative-proteomics.comnih.gov This approach can be used to study how the metabolism of this compound is altered in different physiological or pathological conditions. nih.gov

Spectroscopic Analysis

Spectroscopic methods provide fundamental information about the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the carbon bearing the hydroxyl group (C-5), the protons alpha to the carbonyl group (C-2), the terminal methyl group (C-11), and the various methylene (B1212753) groups along the alkyl chain. The proton on the hydroxyl group and the acidic proton of the carboxyl group are also observable, though their chemical shifts can be variable and they may exchange with deuterium (B1214612) in solvents like D₂O. hmdb.ca

¹³C NMR Spectroscopy provides information about the different carbon atoms in the molecule. Each chemically distinct carbon atom gives a separate signal. Key signals in the ¹³C NMR spectrum of this compound would include the carbonyl carbon of the carboxylic acid, the carbon atom attached to the hydroxyl group, the terminal methyl carbon, and the methylene carbons of the aliphatic chain. hmdb.cachemicalbook.com The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted NMR Data for this compound The following table summarizes the predicted chemical shifts (in ppm) for the key protons and carbons in this compound, based on established values for similar long-chain fatty acids and hydroxy acids. bmrb.io

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~10-12 | Singlet (broad) |

| H-2 (-CH₂COOH) | ~2.35 | Triplet |

| H-5 (-CHOH-) | ~3.60 | Multiplet |

| -OH | Variable | Singlet (broad) |

| H-3, H-4, H-6 to H-10 (-CH₂-) | ~1.2-1.7 | Multiplet |

| H-11 (-CH₃) | ~0.88 | Triplet |

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~180 |

| C-5 (-CHOH-) | ~72 |

| C-2 | ~34 |

| C-4, C-6 | ~37 |

| C-3, C-7 to C-10 | ~23-32 |

| C-11 (-CH₃) | ~14 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an effective tool for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound is characterized by the presence of absorptions corresponding to its hydroxyl and carboxylic acid functional groups. vscht.cz

Key characteristic absorptions include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.org

A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org

A broad absorption band between 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. libretexts.org

Multiple sharp bands in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the long alkyl chain. vscht.cz

Absorptions in the 1050-1250 cm⁻¹ range due to C-O stretching vibrations of both the alcohol and carboxylic acid groups. libretexts.org

Characteristic IR Absorption Bands for this compound This table outlines the principal functional groups and their expected absorption ranges in an IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500–3300 | Strong, Very Broad |

| Alcohol O-H | Stretch | 3200–3600 | Strong, Broad |

| Alkyl C-H | Stretch | 2850–2960 | Strong |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| C-O | Stretch | 1050–1250 | Medium-Strong |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is most useful for compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated double bonds or aromatic rings. researchgate.net

This compound is a saturated aliphatic hydroxy-carboxylic acid and lacks a significant chromophore that absorbs light in the standard UV-Vis range of 200-800 nm. The carboxylic acid functional group exhibits a weak n → π* electronic transition at a wavelength around 200-210 nm, which has low intensity and is not highly specific. science-softcon.de Consequently, UV-Vis spectroscopy is of limited utility for the direct structural identification or qualitative analysis of this compound. However, it can be employed for quantitative analysis if the molecule is first derivatized to attach a chromophore.

Hybrid and Coupled Analytical Systems

To analyze complex mixtures containing this compound, chromatographic techniques are coupled with mass spectrometry, providing both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. derpharmachemica.com For the analysis of this compound, which is a relatively non-volatile and polar molecule, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative. nih.gov This is often achieved through silylation or methylation of the hydroxyl and carboxyl groups. The derivatized analyte is then separated from other components in the mixture based on its boiling point and interaction with the GC column. The separated components enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification. thepharmajournal.comglobalresearchonline.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique, particularly suited for analyzing polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. nih.govresearchgate.net In LC-MS, the sample is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI allows the molecule to be ionized directly from the liquid phase into the gas phase with minimal fragmentation, usually yielding a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This allows for the accurate determination of the molecular weight. Further fragmentation of this parent ion (in tandem MS or MS/MS) can provide detailed structural information. longdom.orgnih.gov

Quantitative and Qualitative Analysis

Both spectroscopic and hyphenated techniques are crucial for the complete analysis of this compound.

Qualitative Analysis involves the identification and structural confirmation of the compound.

NMR: Provides the definitive molecular structure by detailing the connectivity of atoms.

IR: Confirms the presence of key functional groups (hydroxyl, carboxylic acid).

GC-MS and LC-MS: Identify the compound in a complex mixture based on its retention time and its unique mass spectrum (molecular ion and fragmentation pattern).

Quantitative Analysis focuses on determining the concentration of this compound in a sample.

GC-MS and LC-MS: These are the primary methods for quantification. By using an internal standard and creating a calibration curve with known concentrations of a pure this compound standard, its amount in a sample can be accurately measured. nih.govnih.gov LC-MS/MS, in particular, offers very high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices. researchgate.net

Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is critical for research and potential applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the main compound. pharmainfo.in These impurities can arise from various stages, including the synthesis process (e.g., residual starting materials, by-products, reagents) or degradation during storage. researchgate.netmedwinpublishers.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. When coupled with a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS), it can separate and detect a wide range of impurities, even those lacking a UV chromophore. medwinpublishers.com Gas Chromatography (GC), often after a derivatization step to increase volatility, is also employed, particularly for identifying residual solvents or volatile by-products.

The structural elucidation of unknown impurities typically requires hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide molecular weight information and fragmentation patterns, offering clues to the impurity's identity. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, although it may require isolation of the impurity.

The development of a robust impurity profiling method follows a systematic approach, often involving the selection of appropriate chromatographic columns and the optimization of mobile phase composition to achieve the best separation of all potential impurities from the main compound. chromatographyonline.com

Table 1: Potential Impurities in this compound and Analytical Detection Methods

| Potential Impurity Type | Specific Example | Origin | Primary Analytical Technique |

|---|---|---|---|

| Starting Material | Undecanoic acid, 10-undecenoic acid | Incomplete reaction | HPLC-MS, GC-MS |

| Reagents | Oxidizing/Reducing agents | Synthesis process | Ion Chromatography, HPLC |

| By-products | Isomers (e.g., 4- or 6-hydroxyundecanoic acid) | Non-specific reactions | HPLC-MS/MS, GC-MS |

| Degradation Products | Lactone (from intramolecular esterification) | Storage, exposure to heat/acid | HPLC-MS, FT-IR |

Quantification in Biological Matrices

To study the pharmacokinetics or biological role of this compound, sensitive and selective methods are required for its quantification in complex biological matrices such as plasma, serum, or urine. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity, specificity, and throughput. mdpi.comresearchgate.net

The analytical process begins with sample preparation, a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation with organic solvents like methanol (B129727) or acetonitrile, or liquid-liquid extraction (LLE) using a solvent like ethyl acetate. mdpi.comnih.govnih.govmdpi.com An internal standard, typically a stable isotope-labeled version of the analyte (e.g., this compound-d4), is added at the beginning of the sample preparation to account for any analyte loss during the process.

Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18). researchgate.netnih.gov The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or acetic acid to improve ionization efficiency. mdpi.com

Detection by tandem mass spectrometry is performed using electrospray ionization (ESI) in negative ion mode, which is suitable for carboxylic acids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process provides exceptional specificity, minimizing interference from other components in the matrix. researchgate.net The method is validated for linearity, accuracy, precision, and sensitivity, with the lower limit of quantification (LLOQ) often reaching the low ng/mL level. nih.govnih.gov

Table 2: Example UPLC-MS/MS Method Parameters for Quantification in Human Plasma

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. mdpi.com |

| Internal Standard | This compound-d4 |

| Chromatography | UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile researchgate.net |

| Flow Rate | 0.4 mL/min mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Hypothetical: Precursor Ion (m/z) 201.1 -> Product Ion (m/z) 183.1 |

| Linear Range | Typical: 1 - 500 ng/mL researchgate.net |

| LLOQ | Typical: 1 ng/mL |

Future Research Directions in 5 Hydroxyundecanoic Acid Studies

Advancements in Sustainable and Green Production Methods

The industrial production of specialty chemicals like 5-hydroxyundecanoic acid is increasingly governed by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and avoidance of hazardous substances. Research is actively pursuing biological and chemo-enzymatic routes that offer significant environmental advantages over traditional chemical synthesis.

A primary focus is the use of biocatalysis, employing either whole microbial cells or isolated enzymes to perform specific chemical transformations under mild conditions. wur.nl Engineered microorganisms, such as Escherichia coli and various yeasts, are being developed as "cell factories" for HFA production. frontiersin.orgnih.gov This approach benefits from the use of renewable feedstocks like glucose or fatty acids derived from plant oils. wur.nlgsartor.org For instance, the bioconversion of oleic acid, a major component of olive oil, into various hydroxy fatty acids has been demonstrated using microbial systems. gsartor.orgmdpi.com Another promising green approach involves using waste biomass, such as fruit peels, which contain polyesters rich in hydroxy-fatty acids that can be isolated after depolymerization. rsc.org

Enzymatic polymerization is also gaining traction as a sustainable method for creating HFA-based polymers, avoiding the need for toxic metal catalysts and high-temperature conditions often required in chemical polymerization. researchgate.net The use of enzymes like lipases for the synthesis of polyesters exemplifies this green alternative. nih.gov Furthermore, methods are being developed that utilize green halogenating agents and solvent-free conditions to produce α-hydroxy fatty acids from waste fat biomass, showcasing a path to valorize low-value materials into high-value chemicals. acs.org

Table 1: Comparison of Green Production Strategies for Hydroxy Fatty Acids

| Strategy | Description | Advantages | Challenges | Key Enzymes/Organisms |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Use of genetically engineered microorganisms to convert renewable feedstocks into HFAs. | No need for enzyme purification; cofactor regeneration is handled internally; can utilize complex substrates. | Substrate/product toxicity to the host cell; complex downstream processing to separate product from biomass. | Engineered E. coli, Pseudomonas putida, Yeast |

| Isolated Enzyme Systems | Use of purified enzymes (e.g., hydratases, P450s) to catalyze specific hydroxylation reactions. | High specificity and yield; simpler downstream processing; avoids cellular toxicity issues. | High cost of enzyme purification; potential enzyme instability; may require external cofactor regeneration. | Fatty Acid Hydratases, Cytochrome P450 Monooxygenases, Lipoxygenases |

| Chemo-enzymatic Synthesis | A hybrid approach combining a biological step with a chemical step to achieve transformations not possible with either method alone. | Combines the high selectivity of enzymes with the broad reaction scope of chemical catalysts. | Requires careful optimization of reaction conditions to ensure compatibility between steps. | Lipases, Hydrolases |

| Valorization of Waste Biomass | Extraction and chemical or enzymatic modification of HFAs from agricultural or industrial waste streams. | Circular economy approach; reduces waste; utilizes low-cost starting materials. | Variable composition of feedstock; may require harsh pre-treatment steps. | Cutinases, Lipases |

Elucidation of Novel Metabolic Pathways and Enzymatic Mechanisms

A fundamental aspect of advancing HFA production is the discovery and characterization of new enzymes and the metabolic pathways they belong to. escholarship.org Understanding these biological systems at a molecular level is crucial for engineering more efficient and selective biocatalysts. researchgate.net

Key enzyme families involved in the biosynthesis of hydroxy fatty acids include cytochrome P450 monooxygenases (P450s), lipoxygenases (LOX), diol synthases (DOS), and fatty acid hydratases (FAHs). researchgate.netnih.gov P450s are particularly versatile, capable of hydroxylating fatty acids at various positions along the carbon chain. researchgate.net Hydratases, on the other hand, catalyze the stereospecific addition of water across a carbon-carbon double bond, a highly efficient and atom-economical reaction. gsartor.orgmdpi.com Recent bioinformatics-driven studies have identified and classified numerous fatty acid hydratases, revealing distinct subtypes based on their regioselectivity and substrate preferences. researchgate.net

Table 2: Key Enzyme Families in Hydroxy Fatty Acid Biosynthesis

| Enzyme Family | Reaction Mechanism | Typical Substrates | Example Products | Reference |

|---|---|---|---|---|

| Cytochrome P450s | Inserts an oxygen atom from O₂ into a C-H bond, often at or near the terminal (ω) carbon. | Saturated and unsaturated fatty acids (C12-C20) | ω-Hydroxy fatty acids | researchgate.net |

| Fatty Acid Hydratases (FAHs) | Adds a water molecule across a C=C double bond, creating a hydroxyl group. | Unsaturated fatty acids (e.g., oleic acid, linoleic acid) | 10-Hydroxystearic acid | researchgate.netmdpi.com |

| Lipoxygenases (LOXs) | Catalyzes the dioxygenation of polyunsaturated fatty acids. | Polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) | Various monohydroxy and dihydroxy derivatives | gerli.com |

| Diol Synthases (DOS) | Introduces two hydroxyl groups into a fatty acid chain. | Unsaturated fatty acids | Di-hydroxy fatty acids | researchgate.net |

Design and Synthesis of Advanced Functional Derivatives

The true value of this compound lies in its potential as a platform chemical for synthesizing a wide range of functional derivatives. Its bifunctional nature, possessing both a reactive hydroxyl group and a carboxyl group, allows for extensive chemical modification. frontiersin.orggsartor.org

One of the most promising applications is in the field of biopolymers. researchgate.net The hydroxyl and carboxyl groups can react via esterification to form polyesters. mdpi.com These reactions can be used to create homopolymers or, more commonly, copolymers with other monomers like ε-caprolactone to produce materials with tailored properties. nih.gov Enzymatic polymerization using lipases is a particularly attractive green route for synthesizing these bio-based polyesters for potential biomedical applications. researchgate.net Other polymeric derivatives include estolides, which are oligomers formed from the ester linkages between the hydroxyl group of one HFA and the carboxyl group of another, and polyamides. wur.nlmdpi.com

Beyond polymers, the functional groups of this compound can be used to synthesize specialty chemicals. These derivatives are valuable in a variety of industries, serving as emulsifiers, lubricants, surfactants, and plasticizers. researchgate.netnih.gov For example, research has shown that hydroxy-fatty acids isolated from tomato peels can be used to formulate highly stable emulsions and foams, demonstrating their potential as green surfactants. rsc.orgresearchgate.net The synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with anti-inflammatory properties, represents another exciting avenue for creating high-value derivatives. acs.org

Table 3: Potential Functional Derivatives of this compound

| Derivative Class | Synthetic Strategy | Key Features | Potential Applications |

|---|---|---|---|